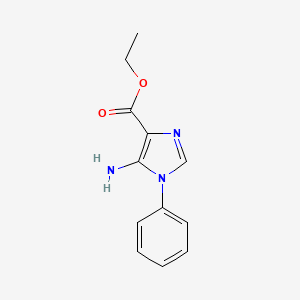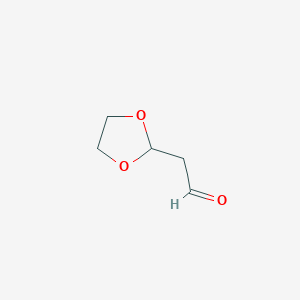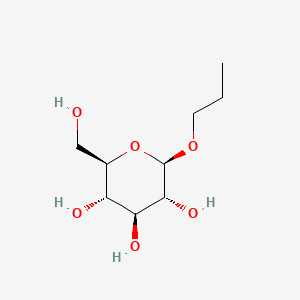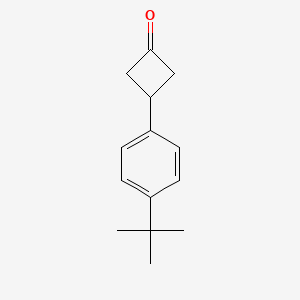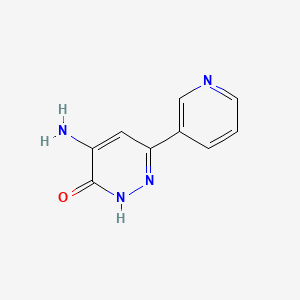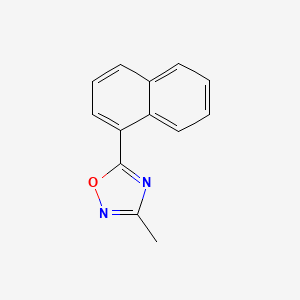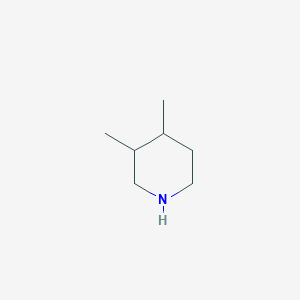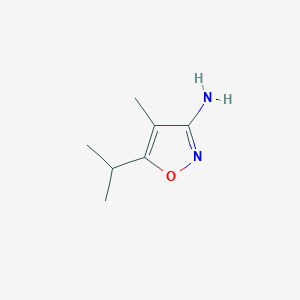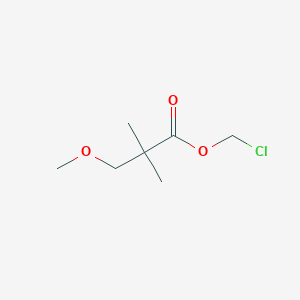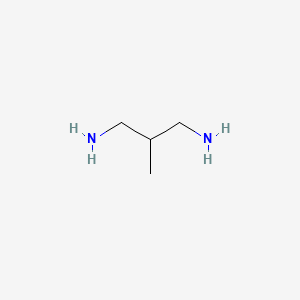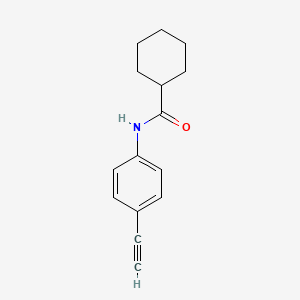
N-(4-Ethynylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Ethynylphenyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C15H17NO . It is also known by its synonyms “Cyclohexanecarboxamide, N-(4-ethynylphenyl)-” and has a CAS number of 118984-62-6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring attached to a carboxamide group and a phenyl ring with an ethynyl group . The exact 3D structure might be available in specialized chemical databases .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 227.3 . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Applications De Recherche Scientifique
Synthesis and Characterization
- N-(4-Ethynylphenyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with a focus on their molecular structure and chemical properties. A study by Özer et al. (2009) involved elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction to understand the molecular conformation and stability of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Luminescent Properties
- Diring et al. (2009) explored the photoluminescence properties of ethynyl-pyrene derivatives, including those with this compound fragments. These compounds showed potential for optoelectronic device applications due to their ability to emit light and form robust gels (Diring et al., 2009).
Antimelanoma Activity
- N-Acetyl-4-S-cysteaminylphenol analogs, related to this compound, have been studied for their antimelanoma activity. Lant et al. (2000) synthesized various analogs, finding that increased lipophilicity correlated with enhanced activity against melanoma cell lines (Lant, Mckeown, Kèlland, Rogers, & Robins, 2000).
Metal Complex Formation
- Research by Ozer et al. (2009) investigated the formation of Ni(II) and Cu(II) complexes with N-(R-carbamothioyl)cyclohexanecarboxamides, showcasing the potential for creating diverse metal complexes with various properties (Ozer, Arslan, VanDerveer, & Binzet, 2009).
PET Imaging Applications
- Choi et al. (2015) studied the use of derivatives of this compound in PET imaging, particularly for the quantification of 5-HT1A receptors in human subjects, demonstrating its potential in neurological research (Choi et al., 2015).
Crystal Structure Analysis
- Studies have also focused on the detailed crystal structure and molecular interaction analysis of similar compounds, providing insights into their stability and potential applications in various fields (Ozer, Solmaz, & Arslan, 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-ethynylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h1,8-11,13H,3-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUCOERCTFQCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562841 |
Source


|
| Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118984-62-6 |
Source


|
| Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

